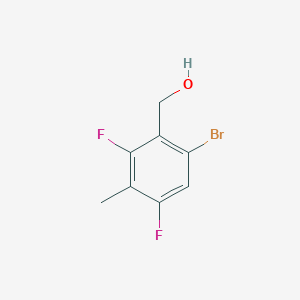

6-Bromo-2,4-difluoro-3-methylbenzyl alcohol

Description

6-Bromo-2,4-difluoro-3-methylbenzyl alcohol is an organic compound with the molecular formula C8H7BrF2O It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine, fluorine, and methyl groups

Properties

IUPAC Name |

(6-bromo-2,4-difluoro-3-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-4-7(10)2-6(9)5(3-12)8(4)11/h2,12H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMUGGUDWMFMNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1F)Br)CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,4-difluoro-3-methylbenzyl alcohol typically involves the bromination and fluorination of a methylbenzyl alcohol precursor. The process can be summarized as follows:

Fluorination: The fluorine atoms are introduced using fluorinating agents such as hydrogen fluoride (HF) or a fluorinating reagent like Selectfluor.

Methylation: The methyl group is typically introduced via a Friedel-Crafts alkylation reaction using methyl chloride (CH3Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Bromination and Fluorination: Using large-scale reactors and optimized reaction conditions to ensure high yield and purity.

Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired compound with high purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form the corresponding benzyl alcohol derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are often employed.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, H2SO4

Reduction: LiAlH4, NaBH4, ethanol

Substitution: NaOH, KOtBu, DMSO

Major Products Formed:

Oxidation: 6-Bromo-2,4-difluoro-3-methylbenzaldehyde, 6-Bromo-2,4-difluoro-3-methylbenzoic acid

Reduction: this compound derivatives

Substitution: Various substituted benzyl alcohol derivatives

Scientific Research Applications

6-Bromo-2,4-difluoro-3-methylbenzyl alcohol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-2,4-difluoro-3-methylbenzyl alcohol involves its interaction with molecular targets such as enzymes or receptors. The bromine, fluorine, and methyl groups on the benzene ring can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

- 6-Bromo-2,4-difluoro-3-methylbenzaldehyde

- 6-Bromo-2,4-difluoro-3-methylbenzoic acid

- 6-Bromo-2,4-difluoro-3-methylbenzene

Uniqueness: 6-Bromo-2,4-difluoro-3-methylbenzyl alcohol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of bromine and fluorine atoms enhances its reactivity and potential for diverse applications compared to similar compounds.

Biological Activity

6-Bromo-2,4-difluoro-3-methylbenzyl alcohol (CAS: 1879026-23-9) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique substitution pattern on the benzene ring, which may influence its interactions with biological targets, including enzymes and receptors. This article delves into the biological activity of this compound, summarizing key findings from various studies.

- Molecular Formula: C8H7BrF2O

- Molecular Weight: 237.05 g/mol

- IUPAC Name: (6-bromo-2,4-difluoro-3-methylphenyl)methanol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards certain enzymes and receptors. This interaction can lead to modulation of biochemical pathways relevant to various therapeutic effects.

Biological Activities

-

Anticancer Activity

- Studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzyl alcohols have shown promising results in inhibiting cell proliferation in human leukemia and breast cancer cell lines .

- A comparative analysis revealed that related compounds demonstrated IC50 values ranging from 0.12 to 2.78 µM against MCF-7 and A549 cancer cells, suggesting that this compound might possess similar or enhanced activity .

-

Enzyme Inhibition

- The compound has been investigated for its potential as an inhibitor of specific enzymes involved in cancer progression. For example, it may inhibit carbonic anhydrases (hCA IX and XII), which are implicated in tumor growth .

- The mechanism involves binding interactions that disrupt the normal function of these enzymes, leading to reduced tumor viability.

- Antimicrobial Properties

Case Studies

Study on Anticancer Activity:

A study published in MDPI explored the cytotoxic effects of various benzyl alcohol derivatives on different cancer cell lines. The results indicated that compounds similar to this compound demonstrated significant apoptosis induction in MCF-7 cells, with increased expression of p53 and caspase-3 cleavage noted during the assays .

Enzyme Interaction Study:

Research conducted on the interaction of halogenated compounds with hCA IX showed that certain derivatives could inhibit enzyme activity at nanomolar concentrations. This suggests a potential pathway for developing therapeutic agents targeting cancer metabolism .

Data Table: Biological Activity Comparison

| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Enzyme inhibition and apoptosis induction |

| Doxorubicin | MCF-7 | 0.12 | DNA intercalation |

| Tamoxifen | MCF-7 | 10.38 | Estrogen receptor modulation |

| Halogenated benzyl alcohol derivative | A549 | TBD | Membrane disruption |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.